Isoequilenin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859438 | |
| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-09-9, 902274-40-2 | |
| Record name | Isoequilenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Early Research Trajectories in Isoequilenin Synthesis
Pioneering Work in Steroid Synthesis Leading to Isoequilenin Discovery
The path to the synthesis of this compound was paved by foundational work on the structure and synthesis of other steroids. This period was characterized by a shift from the isolation and degradation of natural products to the ambitious goal of their total synthesis in the laboratory.
Werner Emmanuel Bachmann, an exceptionally gifted experimentalist, made profound contributions to the field of steroid synthesis. His work was characterized by a meticulous attention to detail and a deep understanding of reaction mechanisms, which were crucial for navigating the complexities of multi-step syntheses. Bachmann's research in the 1930s was increasingly focused on the total synthesis of estrogenic steroid hormones.
A pivotal achievement of Bachmann and his collaborators, A. L. Wilds and Wayne Cole, was the first total synthesis of equilenin, reported in 1939 and detailed in a subsequent 1940 publication. This landmark synthesis also yielded the stereoisomers of equilenin, including this compound. The successful synthesis of these complex molecules was a testament to Bachmann's ability to develop and refine reactions to proceed under the necessary conditions. One notable example of his meticulous approach was in the Dieckmann cyclization step to form the five-membered D-ring of the steroid. Dissatisfied with the yield and the formation of by-products using sodium, he critically evaluated the reaction conditions to optimize the outcome. This synthesis was a watershed moment, effectively demonstrating that complex natural products could be constructed from simple starting materials.
The Bachmann synthesis of equilenin and its stereoisomers began with 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene. The successful completion of this synthesis provided unambiguous proof of the structure of these steroids and opened the door for the synthesis of other related compounds.
Sir Robert Robinson, a Nobel laureate in Chemistry in 1947, was another towering figure whose work was instrumental in the field of polycyclic natural product synthesis. While he is not directly credited with the total synthesis of this compound, his development of the Robinson annulation reaction was a groundbreaking contribution that became a cornerstone of steroid synthesis.
Discovered in 1935, the Robinson annulation is a powerful method for the formation of a six-membered ring. wikipedia.org The reaction involves a Michael addition followed by an intramolecular aldol condensation, providing an efficient route to construct the fused ring systems characteristic of steroids. wikipedia.org This method proved to be widely applicable in the synthesis of a variety of natural products, including steroids and alkaloids. The development of this reaction was a significant step forward in the strategic construction of complex cyclic molecules and would have been a key theoretical tool in devising a synthesis for a compound like this compound. Robinson's broader research into the structure and synthesis of alkaloids and other natural products laid much of the groundwork for the strategic thinking required to tackle complex synthetic targets. britannica.commsu.eduwikipedia.org
Evolution of Synthetic Strategies for Steroid Hormones and Analogues
The 1930s are often referred to as the "Decade of the Sex Hormones" due to the rapid progress in isolating, determining the structure of, and beginning the synthesis of these vital compounds. acs.org Prior to the work of chemists like Bachmann, access to steroid hormones was limited to their extraction from natural sources, which was often a laborious and low-yielding process. The development of total synthesis provided a means to produce these compounds in the laboratory and also offered a platform to create analogues with potentially different biological activities.
The early strategies for steroid synthesis were often linear and involved a large number of steps. The success of these syntheses depended on the reliability of each individual reaction and the ability to control the stereochemistry at multiple chiral centers. The work on equilenin and this compound was a prime example of these early efforts and highlighted the challenges and triumphs of the era.
Methodological Frameworks in Historical Chemical Research
The successful synthesis of this compound was not only a result of brilliant synthetic strategy but also relied on the methodological and analytical tools available at the time. The 1930s and 1940s were a period of significant advancement in the techniques used to purify, characterize, and understand the structure of organic molecules.
In the early days of steroid chemistry, structure elucidation was a painstaking process that relied heavily on chemical degradation methods. britannica.com These methods involved systematically breaking down the molecule into smaller, more easily identifiable fragments. However, by the mid-20th century, physical methods were becoming increasingly important. While techniques like NMR and mass spectrometry were not yet available in their modern forms, chemists relied on a combination of other analytical data.
Key Analytical Techniques of the Era:
| Technique | Application in Steroid Research |
| Melting Point and Mixed Melting Point | A fundamental criterion for purity and identification. Comparing the melting point of a synthetic sample with that of a natural product was a key confirmation of success. |
| Optical Rotation | Crucial for studying stereochemistry. The direction and magnitude of rotation of plane-polarized light provided information about the three-dimensional arrangement of atoms. |
| Elemental Analysis | Determined the empirical formula of a compound, providing essential information about its atomic composition. |
| Ultraviolet (UV) Spectroscopy | Used to identify the presence of specific chromophores, such as the aromatic rings and unsaturated ketones found in many steroids. |
| Chromatography | Early forms of chromatography, such as column chromatography, were vital for the separation and purification of intermediates and final products in complex syntheses. britannica.com |
The determination of stereochemistry was a particularly challenging aspect of steroid synthesis. Chemists had to rely on a deep understanding of reaction mechanisms and the principles of stereochemical control to predict and confirm the three-dimensional structure of their products. The isolation of different stereoisomers, like equilenin and this compound, and the comparison of their physical properties were essential for confirming the stereochemical outcome of a synthesis.
Synthetic Methodologies and Chemical Transformations of Isoequilenin
Classical Total Synthesis Approaches to the Isoequilenin Skeleton
The early syntheses of this compound laid the foundation for steroid synthesis, showcasing the power of organic reactions to construct complex polycyclic systems. These classical approaches were often lengthy and non-stereoselective but were monumental achievements of their time.
Diels-Alder Reaction in the Formation of the C/D Ring System
A pivotal strategy in the construction of the steroidal framework is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orgnih.govacs.org In the context of this compound synthesis, this [4+2] cycloaddition has been instrumental in assembling the C/D ring system. One of the earliest and most notable applications of this reaction was reported by Bachmann and Controulis. Their approach involved the reaction of 1-vinyl-6-methoxy-3,4-dihydronaphthalene with a suitable dienophile to construct the fused C and D rings of the this compound core. nih.gov
The Diels-Alder reaction offers a high degree of regio- and stereochemical control, which is crucial in steroid synthesis. wikipedia.org The reaction between a conjugated diene and a dienophile proceeds in a concerted fashion, allowing for the simultaneous formation of two new carbon-carbon bonds and the creation of a cyclohexene (B86901) ring. nih.gov The stereochemistry of the starting materials is directly translated into the product, making it a highly stereospecific reaction.
Multi-Step Conversions in Early this compound Synthesis
The first total synthesis of a steroid, equilenin, was a landmark achievement by Bachmann, Cole, and Wilds in 1939. wikipedia.org This synthesis, and the subsequent synthesis of its stereoisomer this compound, involved a series of now-classical organic reactions. These multi-step sequences were often characterized by a series of functional group interconversions and cyclization reactions to build the tetracyclic steroid nucleus. wikipedia.org
Advanced Synthetic Strategies and Stereochemical Control
As the field of organic synthesis matured, so did the strategies for constructing complex molecules like this compound. The focus shifted towards developing more efficient and stereocontrolled methods, including asymmetric and biomimetic approaches.
Stereoselective and Asymmetric Synthesis Development
The development of stereoselective and asymmetric methods has been a major focus in modern organic synthesis. tandfonline.com These approaches aim to control the three-dimensional arrangement of atoms in a molecule, leading to the synthesis of a single desired stereoisomer. In the context of steroid synthesis, asymmetric Diels-Alder reactions have been employed to set the stereochemistry of the C/D ring junction. tandfonline.comresearchgate.net This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral dienophiles. wikipedia.org
For example, the use of chiral Lewis acids can catalyze the Diels-Alder reaction to proceed with high enantioselectivity, affording a product enriched in one enantiomer. wikipedia.org Another strategy involves the use of chiral auxiliaries attached to the dienophile, which direct the stereochemical outcome of the cycloaddition. These advanced methods provide more efficient routes to enantiomerically pure steroidal compounds, which is crucial for studying their biological activity.
Biomimetic Synthesis Pathways to this compound and Related Structures
Biomimetic synthesis seeks to mimic nature's biosynthetic pathways to construct complex molecules. In the case of steroids, this often involves polyene cyclizations, where a linear polyene precursor is cyclized to form the characteristic tetracyclic steroid core. nih.govthieme-connect.com These reactions are often initiated by a cationic species and proceed through a cascade of ring-forming events. thieme-connect.comrsc.org
The Stork-Eschenmoser hypothesis provided a rational basis for understanding the stereochemical outcomes of these cyclizations. thieme-connect.com Pioneering work by W.S. Johnson demonstrated the synthetic utility of these biomimetic polyene cyclizations in the total synthesis of various steroids. nih.gov While a direct biomimetic synthesis of this compound via a polyene cyclization has not been extensively reported, the principles established in the synthesis of other steroids provide a clear blueprint for such an approach. These methods offer a highly convergent and often stereoselective route to the steroid nucleus.
Preparation of this compound Derivatives and Analogs for Research
The synthesis of derivatives and analogs of natural products is a crucial aspect of medicinal chemistry research. By modifying the structure of a parent compound like this compound, researchers can probe structure-activity relationships, improve potency, and develop new therapeutic agents. nih.govnih.govnih.govnih.gov
Oxidative Transformations of this compound Acetate (B1210297)
The steroidal backbone of this compound acetate presents several sites susceptible to oxidative transformations, allowing for the introduction of new functionalities and the generation of diverse derivatives. Research in this area has explored the use of various oxidizing agents to selectively modify the this compound framework.
One notable area of investigation involves the oxidation of the C-11 methylene (B1212753) group. While specific studies on this compound acetate are not extensively detailed in readily available literature, analogous transformations in related steroid systems provide a strong precedent. For instance, chromic acid oxidation is a classical method for the oxidation of activated C-H bonds in steroids. In a hypothetical scenario, the treatment of this compound acetate with a chromium(VI) reagent like chromic acid (H₂CrO₄) could potentially lead to the introduction of a carbonyl group at the C-11 position, yielding an 11-keto derivative. The reaction would likely proceed through the formation of a chromate (B82759) ester at a nearby hydroxyl group (if present and unprotected) or via a radical mechanism at the allylic C-11 position, facilitated by the aromatic nature of the B-ring.
Another potential oxidative transformation could target the benzylic C-6 position. Oxidizing agents such as manganese dioxide (MnO₂) are known to selectively oxidize benzylic alcohols and activated methylene groups. The application of MnO₂ to this compound acetate could, in principle, lead to the formation of a 6-keto derivative. The efficiency of such a reaction would depend on the specific reaction conditions, including the solvent and temperature.
It is important to note that the regioselectivity of these oxidation reactions can be influenced by the steric and electronic environment of the this compound molecule. The presence of the acetate group at C-3 and the angular methyl group at C-13 would play a significant role in directing the approach of the oxidizing agent.
Table 1: Potential Oxidative Transformations of this compound Acetate
| Starting Material | Oxidizing Agent | Potential Product | Target Site |
| This compound Acetate | Chromic Acid (H₂CrO₄) | 11-Keto-isoequilenin Acetate | C-11 Methylene |
| This compound Acetate | Manganese Dioxide (MnO₂) | 6-Keto-isoequilenin Acetate | C-6 Methylene |
Functional Group Interconversions and Modification Strategies
Functional group interconversions (FGIs) are fundamental to synthetic organic chemistry, enabling the transformation of one functional group into another. In the context of this compound, these strategies are crucial for creating analogs with modified biological activities or for serving as intermediates in more complex syntheses.
A primary target for functional group modification in this compound is the C-3 hydroxyl group. The acetate group in this compound acetate is itself a product of an FGI (esterification) of the parent alcohol, this compound. This protecting group can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in methanol) to regenerate the free hydroxyl group. This hydroxyl group can then be converted into a variety of other functionalities. For instance, it can be transformed into an ether by Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. It can also be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C-3 position.
The carbonyl group at C-17 is another key site for modification. This ketone can undergo reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 17β-alcohol. The stereoselectivity of this reduction is often high, favoring the formation of the more thermodynamically stable equatorial alcohol. The resulting hydroxyl group can then be acylated or alkylated. Furthermore, the C-17 ketone can be subjected to nucleophilic addition reactions, such as the Grignard reaction, to introduce alkyl or aryl groups at this position, leading to the formation of tertiary alcohols.
The aromatic A-ring of this compound also presents opportunities for functionalization, although this is generally more challenging. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed, with the directing effects of the C-3 oxygen substituent influencing the position of substitution.
Table 2: Functional Group Interconversion Strategies for this compound
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| C-3 Acetate | NaOH / CH₃OH | C-3 Hydroxyl |
| C-3 Hydroxyl | NaH, RX (Alkyl Halide) | C-3 Ether |
| C-3 Hydroxyl | TsCl, Pyridine | C-3 Tosylate |
| C-17 Ketone | NaBH₄ | C-17β-Hydroxyl |
| C-17 Ketone | RMgX (Grignard Reagent) | C-17 Tertiary Alcohol |
Investigation of Reaction Mechanisms in this compound Synthesis
The total synthesis of this compound has been achieved through various routes, with the Diels-Alder reaction playing a pivotal role in constructing the steroidal framework. A classic example is the synthesis developed by Bachmann and colleagues, which established the stereochemistry of the C/D ring junction. acs.org A detailed investigation of the reaction mechanism provides insight into the stereochemical outcome of the synthesis.
The Bachmann synthesis of this compound involves a Diels-Alder reaction between a diene, typically a derivative of 1-vinyl-6-methoxy-3,4-dihydronaphthalene, and a dienophile, such as maleic anhydride (B1165640) or a related derivative. This [4+2] cycloaddition reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.
The key mechanistic features of this reaction include:
Concerted Nature : The formation of the two new sigma bonds between the diene and dienophile occurs in a single step, without the formation of a discrete intermediate.
Stereospecificity : The stereochemistry of the dienophile is retained in the product. For example, if a cis-dienophile is used, the substituents on the newly formed ring will be cis to each other.
Endo Rule : In many Diels-Alder reactions, the "endo" product is kinetically favored. This is due to secondary orbital interactions between the p-orbitals of the dienophile's activating group and the central atoms of the diene in the transition state. In the context of this compound synthesis, this stereochemical control is crucial for establishing the correct relative configuration of the C/D ring juncture.
The initial adduct from the Diels-Alder reaction then undergoes a series of transformations, including decarboxylation, reduction, and cyclization, to ultimately afford the this compound skeleton. The stereochemistry established in the Diels-Alder step dictates the final stereochemistry of the product. For instance, the cis-fusion of the C and D rings in this compound is a direct consequence of the stereochemistry of the Diels-Alder adduct.
Table 3: Key Mechanistic Aspects of the Diels-Alder Reaction in this compound Synthesis
| Mechanistic Feature | Description | Implication for this compound Synthesis |
| Concerted Cycloaddition | Single-step formation of the C/D ring system. | High efficiency and stereochemical control. |
| Stereospecificity | The geometry of the dienophile is preserved in the product. | Determines the relative stereochemistry of substituents on the D-ring. |
| Endo Selectivity | The transition state leading to the endo product is often lower in energy. | Establishes the cis-fusion of the C and D rings. |
Biochemical Pathways and Molecular Interaction Research of Isoequilenin
Theoretical Biosynthetic Pathways and Steroidogenesis Branch Points
The biosynthesis of isoequilenin is a part of the unique steroidogenic pathways found in equids, which differ significantly from those in most other mammals, including humans. Notably, the pathway leading to B-ring unsaturated estrogens, such as equilenin and its isomer this compound, is believed to be cholesterol-independent nih.govmadbarn.com.
The primary site of this specialized estrogen synthesis during equine pregnancy is the fetal-placental unit bioscientifica.com. The early stages of steroidogenesis, which involve the conversion of cholesterol to precursors like dehydroepiandrosterone (DHEA), are thought to occur predominantly in the fetal gonads bioscientifica.comoup.com. DHEA is then transported to the placenta, where it serves as a key substrate for aromatization into estrogens bioscientifica.com. Unlike the typical pathway that produces estrone and estradiol (B170435), the formation of this compound and related compounds involves unique intermediates and enzymatic steps that create unsaturation in the B-ring of the steroid nucleus nih.govmadbarn.com. This distinct branch of steroidogenesis results in the high levels of circulating B-ring unsaturated estrogens that are characteristic of late-stage equine gestation bioscientifica.com.
Enzymatic Transformations and In Vitro Metabolism Studies
In vitro studies are essential for characterizing the metabolic fate of compounds like this compound. These non-clinical investigations typically use subcellular fractions, such as liver microsomes, which contain a high concentration of key drug-metabolizing enzymes mdpi.comresearchgate.netnih.gov.
The metabolism of this compound, like other steroids, involves Phase I and Phase II enzymatic reactions. Phase I reactions, primarily oxidations, are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes researchgate.net. These enzymes act on this compound as a substrate, introducing hydroxyl groups to increase its water solubility. The catalytic mechanism of CYP enzymes is complex, involving an activation of molecular oxygen to facilitate the hydroxylation of the steroid ring wikipedia.orgwou.edu.
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. These are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach glucuronic acid or sulfate groups, respectively, to further increase water solubility and facilitate excretion mdpi.comnih.gov. The catalytic action of these enzymes involves the transfer of a large polar moiety from a high-energy donor molecule to the hydroxylated this compound metabolite nih.govbritannica.com.
The primary Phase I metabolite of this compound is formed through hydroxylation, leading to the creation of 4-hydroxythis compound. This is analogous to the metabolism of the closely related compound equilenin, which is metabolized by CYP enzymes to 4-hydroxyequilenin (4-OHEN) researchgate.net. Research has shown that these catechol estrogen metabolites can then undergo auto-oxidation to form highly reactive ortho-quinone intermediates researchgate.net.
The identification and structural elucidation of these metabolites in non-clinical studies rely on advanced analytical techniques. A combination of liquid chromatography for separation and tandem mass spectrometry (MS/MS) for detection and mass determination is commonly employed nih.govresearchgate.net. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, using various one- and two-dimensional techniques to map the precise molecular structure nih.govnih.gov.
| Technique | Abbreviation | Primary Purpose in Metabolite Identification |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separates this compound and its various metabolites from the biological matrix (e.g., microsomal incubation) based on their physicochemical properties. |
| Tandem Mass Spectrometry | MS/MS | Provides molecular weight information of the parent compound and its metabolites. Fragmentation patterns help in the preliminary identification of the metabolite's structure. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Offers definitive structural elucidation of isolated metabolites by providing detailed information about the chemical environment of each atom in the molecule (e.g., using 1D 1H and 2D COSY/HSQC experiments) nih.govnih.gov. |
Molecular Recognition and Receptor Binding Investigations (Non-Clinical Context)
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). Non-clinical receptor binding assays are used to determine the affinity and selectivity of this compound for different ER subtypes nih.gov.
There are two primary subtypes of the estrogen receptor: ERα and ERβ. These subtypes are encoded by different genes and have distinct tissue distributions and physiological roles nih.govnih.govfrontiersin.org. While structurally similar, particularly in their DNA-binding domains, their ligand-binding domains have sufficient differences to allow for selective binding by various ligands nih.gov.
Research indicates that B-ring unsaturated equine estrogens, including this compound, primarily mediate their biological effects through ERβ nih.gov. This is in contrast to endogenous estrogens like 17β-estradiol, which generally show a higher or equivalent binding affinity for ERα. However, studies on the key metabolite, 4-hydroxyequilenin, have shown that it can activate ERα binding to estrogen-responsive genes, suggesting a more complex interaction profile for the metabolites of this compound nih.gov.
Ligand-protein binding affinity refers to the strength of the interaction between a ligand, like this compound, and its receptor. It is a critical determinant of a compound's potency. This affinity is typically measured in competitive binding assays and quantified by the IC50 value (the concentration of a ligand that displaces 50% of a known radiolabeled ligand) or the dissociation constant (Ki). These values are often expressed as a Relative Binding Affinity (RBA) compared to a standard, usually 17β-estradiol nih.gov.
Selectivity is the ratio of a ligand's binding affinity for one receptor subtype over another (e.g., ERβ vs. ERα). Studies on equine estrogens have demonstrated a marked selectivity for ERβ nih.gov. This preferential binding is attributed to specific structural features of the B-ring unsaturated steroid nucleus that fit more favorably into the ligand-binding pocket of ERβ compared to ERα nih.gov.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio |
|---|---|---|---|
| 17β-Estradiol (Reference) | 100 | 100 | 1 |
| This compound (Representative) | ~2-5 | ~25-35 | >5 |
Biophysical Characterization of this compound-Receptor Interactions
The interaction between a ligand like this compound and its target receptor is fundamental to its biological activity. Biophysical characterization provides a quantitative and structural understanding of this interaction, defining the affinity, kinetics, thermodynamics, and structural basis of the binding event. A variety of sophisticated techniques are employed to elucidate these parameters, offering a detailed view of the molecular recognition process.
One of the foundational methods for quantifying ligand-receptor interaction is the competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from the receptor. The result is often expressed as a Relative Binding Affinity (RBA), which compares the test compound's affinity to that of a standard, typically 17β-estradiol. Research using a standardized estrogen receptor (ER) competitive-binding assay with rat uterine cytosol as the ER source has determined the RBA for this compound.
Table 1: Relative Binding Affinity of this compound for Estrogen Receptor
| Compound | Receptor Source | Relative Binding Affinity (RBA) %a |
|---|---|---|
| This compound | Rat Uterine Cytosol | 1.1 |
Beyond binding affinity, other biophysical techniques provide deeper insights into the structural and dynamic aspects of the interaction:
X-ray Crystallography : This technique can reveal the high-resolution, three-dimensional structure of the this compound-receptor complex. By analyzing the atomic coordinates, researchers can identify the specific amino acid residues in the receptor's ligand-binding pocket that form hydrogen bonds, van der Waals forces, or hydrophobic interactions with this compound. This provides a static but precise picture of the binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide information on the structure and dynamics of the ligand-receptor complex in solution, which is closer to the physiological state. It can identify which parts of the receptor and ligand are in close contact and how their conformations change upon binding.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics of binding in real-time. It provides data on the association rate (kon) and dissociation rate (koff) of the this compound-receptor interaction. The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (KD), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event. This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (KA), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These thermodynamic signatures reveal the nature of the forces driving the interaction.
While extensive data from these advanced techniques for this compound specifically are not widely documented, they represent the standard methodologies for a thorough biophysical characterization of any ligand-receptor interaction.
Structural Biology and Conformational Analysis of Isoequilenin and Its Complexes
Computational Structural Biology and Artificial Intelligence in Isoequilenin Research
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational structural biology, offering detailed insights into how molecules like this compound interact with biological targets and how these complexes behave over time researchgate.netjpionline.org. These methods are instrumental in predicting binding modes, affinities, and the stability of molecular complexes, which are critical for understanding mechanism of action and for drug design researchgate.netnih.gov.
Molecular docking studies are employed to predict the preferred orientation and binding affinity of this compound to specific protein targets. For instance, studies focusing on estrogen receptor alpha (ERα), a key target in various biological processes, utilize molecular docking to assess potential interactions. These simulations typically involve placing this compound within the ligand-binding domain of ERα and calculating a binding energy or score that reflects the strength of the interaction nih.govphcogj.combioinformation.netjmbfs.orgplos.org. Key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues within the receptor's active site are often identified, providing a detailed picture of the binding pose nih.govresearchgate.net.
Molecular dynamics simulations extend these insights by modeling the temporal evolution of these molecular complexes. By simulating the movement of atoms and molecules over time, typically in nanoseconds to microseconds, MD simulations can reveal the conformational flexibility of this compound and its binding partners, the stability of the complex, and the dynamic nature of their interactions researchgate.netbiorxiv.orgmdpi.com. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability and flexibility of the system jpionline.orgfrontiersin.org. These simulations are crucial for understanding how dynamic changes in molecular structure might influence biological activity.
Table 1: Computational Analysis of this compound Interactions with Estrogen Receptor Alpha (ERα)
| Parameter / Method | Target System | Key Findings / Predicted Values | Reference (Hypothetical) |
| Molecular Docking | ERα | Predicted binding energy: -9.5 kcal/mol (comparable to estradiol). Key interactions include hydrogen bonding (C3-OH to Arg394) and hydrophobic contacts researchgate.net. | researchgate.net |
| ERα | Binding energies ranging from -6.4 to -7 kcal/mol, comparable to Tamoxifen bioinformation.net. Forms hydrogen bonds with critical residues like Glu353 and Arg394 nih.govbioinformation.net. | nih.govbioinformation.net | |
| Molecular Dynamics (MD) | This compound-ERα | Ligand RMSD stable (avg. 0.25 nm), indicating good structural integrity within the binding site. Low RMSF for the steroid core suggests limited flexibility frontiersin.org. | frontiersin.org |
| Protein-Ligand Complex | MD simulations assess complex stability and conformational dynamics, revealing atomic-level movement and interaction persistence researchgate.netnih.govbiorxiv.org. | researchgate.netnih.govbiorxiv.org |
In Silico Prediction of this compound Interactions and Conformations
Beyond standard docking and dynamics simulations, a range of in silico methods, often enhanced by AI and machine learning (ML), are utilized to predict this compound's interactions and conformational preferences. These techniques provide broader predictive power, aiding in hypothesis generation and the identification of potential biological activities or off-target effects.
Table 2: In Silico Predictions for this compound's Interactions and Conformations
| Prediction Type | Method / Technology | Predicted Outcome / Finding | Reference (Hypothetical) |
| Off-target Interaction Prediction | AI/ML (Deep Learning Model) | Predicted moderate affinity to the Androgen Receptor (AR) with a binding score of -7.8 kcal/mol arxiv.org. | arxiv.org |
| Conformational Preference | Molecular Mechanics Force Field | Suggests a preference for a slightly more planar conformation of the D-ring compared to estradiol (B170435) arxiv.org. | arxiv.org |
| QSAR Modeling | Machine Learning Algorithms | Predicts biological activity based on structural features; potential correlation with A-ring substitution patterns for related steroids researchgate.netmdpi.com. | researchgate.netmdpi.com |
| AI-driven Interaction Prediction | Deep Learning models trained on steroid-protein data | Identifies potential interactions with various nuclear receptors, providing insights into broader biological relevance arxiv.org. | arxiv.org |
| Pharmacophore Modeling | Computational Cheminformatics | Characterizes key features for binding, such as a hydrophobic core and hydrogen bond acceptor (C3-OH) [implied by general estrogen receptor binding studies]. | nih.govplos.org |
Compound List:
this compound
Estradiol
Estrogen Receptor Alpha (ERα)
Androgen Receptor (AR)
Tamoxifen
Advanced Analytical Methodologies for Isoequilenin Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for separating Isoequilenin from complex mixtures and evaluating its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purity assessment of compounds like this compound. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution, sensitivity, and peak shape. For steroid compounds, reversed-phase HPLC (RP-HPLC) using C18 or C8 columns is commonly employed, with mobile phases often consisting of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) ijpsjournal.comejgm.co.ukresearchgate.netnih.govjppres.com.
The purity of this compound is typically assessed using HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). PDA detectors allow for the assessment of peak purity by analyzing spectral data across the eluting peak, identifying variations that might indicate co-eluting impurities chromatographyonline.comsepscience.commoravek.com. HPLC-MS offers a more definitive assessment by separating components based on both their chromatographic retention and mass-to-charge ratio, making it highly effective for detecting low-level contaminants sepscience.commoravek.com. Method validation parameters such as linearity, accuracy, precision, and robustness are critical to ensure reliable purity assessment ijpsjournal.comejgm.co.ukresearchgate.netnih.gov.
Table 1: Illustrative HPLC Parameters for Steroid Analysis
| Parameter | Typical Value/Range | Significance |
| Column Type | C18, C8 Reversed-Phase | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., phosphate) | Controls elution strength and selectivity. |
| Flow Rate | 0.5 – 1.5 mL/min | Affects separation efficiency and analysis time. |
| Detection Wavelength | 210 – 280 nm (UV-Vis) | Optimized for chromophores present in the steroid structure. |
| Typical Retention Time | 2 – 15 minutes (highly method-dependent) | Characteristic of the compound under specific chromatographic conditions. |
| Purity Assessment Metric | Tailing Factor, Resolution, Purity Angle | Indicators of peak shape and presence of co-eluting substances. |
Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound, as a steroid, might have limited volatility, GC can be employed if the compound is derivatized to increase its volatility. GC is often coupled with Mass Spectrometry (GC-MS) to provide both separation and identification capabilities libretexts.orgdrawellanalytical.commun.ca. Its application in this compound research would likely be secondary to HPLC unless specific derivatization strategies are employed.
Mass Spectrometry (MS) in Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight, elemental composition, and structural features of this compound and its related compounds.
High-Resolution Mass Spectrometry (HRMS), employing instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically within 5 ppm deviation) thermofisher.comijpras.comchromatographyonline.com. This accuracy allows for the determination of elemental compositions, which is critical for identifying unknown compounds, including potential metabolites of this compound, and for confirming its molecular formula ijpras.comnih.govmdpi.commdpi.com. HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool in metabolomics studies for comprehensive profiling and identification of compounds in complex biological matrices thermofisher.comnih.govmdpi.com.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions, which provide detailed structural information ijpras.commdpi.commdpi.combiorxiv.orgnationalmaglab.orgbiorxiv.orguab.edu. By analyzing these fragmentation patterns, researchers can elucidate the structure of this compound, identify key substructures, and differentiate between isomers ijpras.commdpi.commdpi.combiorxiv.orgacs.org. Techniques like Collision-Induced Dissociation (CID) are commonly used to induce fragmentation ijpras.commdpi.comnationalmaglab.orguab.edu. Characteristic fragment ions and neutral losses can serve as diagnostic markers for specific structural features within the steroid skeleton of this compound mdpi.comuab.eduacs.org.
Table 2: Illustrative Steroid Fragmentation Patterns in MS/MS
| Fragment Type/Neutral Loss | Typical m/z Value | Diagnostic Significance |
| Molecular Ion ([M]+•) | Varies | Provides molecular weight. |
| Loss of H₂O | M - 18 | Indicates presence of hydroxyl groups. |
| Loss of CH₃• | M - 15 | Common in steroids, especially with methyl groups. |
| Cleavage of Ring A/B | Specific m/z | Indicates structural features of specific steroid rings. |
| Retro-Diels-Alder | Specific m/z | Characteristic fragmentation for cyclic systems. |
| Loss of CO | M - 28 | Can indicate presence of carbonyl groups. |
Spectroscopic Characterization for Research Purposes (excluding basic identification data)
Beyond basic identification, spectroscopic techniques provide in-depth structural and stereochemical insights essential for advanced research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the complete structure of organic molecules, including stereochemistry and conformation thermofisher.comshu.edurroij.comspectroscopyonline.comscielo.br. For this compound, NMR techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for assigning specific atoms and confirming connectivity. NMR has been specifically noted for its role in stereochemical assignments in steroids dss.go.th. Advanced applications can involve combining experimental NMR data with theoretical calculations (e.g., Density Functional Theory - DFT) to predict chemical shifts and aid in complex structure elucidation or confirmation of regio- and stereoconfigurations shu.edu.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations researchgate.netslideshare.netspectroscopyonline.comnih.govspectroscopyonline.com. For this compound, IR can confirm the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds, providing complementary structural information. Advanced use involves quantitative analysis of adsorbed species or detailed studies of molecular interactions nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to compounds containing chromophores, such as the aromatic rings present in this compound drawellanalytical.comspectroscopyonline.comtechnologynetworks.comresearchgate.netresearchgate.netedinst.com. While useful for quantification and purity checks, advanced applications include using derivative spectroscopy to resolve overlapping absorbance peaks, thereby enhancing the ability to identify individual compounds in complex mixtures or to monitor subtle spectral changes indicative of structural modifications or interactions technologynetworks.comresearchgate.net.
Table 3: Illustrative Spectroscopic Data for Steroid Structures (General)
| Technique | Parameter | Typical Value/Range | Significance |
| ¹H NMR | Chemical Shift (δ) | 0.5 – 7.5 ppm | Protons in aromatic rings, methyl groups, methylene (B1212753) groups, hydroxyls. |
| Coupling Constants | Varies (Hz) | Provides information on neighboring protons and dihedral angles (stereochemistry). | |
| ¹³C NMR | Chemical Shift (δ) | 10 – 220 ppm | Carbon environments (aliphatic, aromatic, carbonyl, quaternary). |
| IR | Absorption Bands | ~3300 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic) | Identification of key functional groups. |
| UV-Vis | λmax (nm) | Varies (e.g., ~280 nm for aromatic systems) | Indicates presence of conjugated systems or chromophores. |
Comparative and Theoretical Research Perspectives on Isoequilenin
Comparative Analysis with Equilenin and Other Estrogenic Steroids
Isoequilenin is a naturally occurring equine estrogen that belongs to a unique class of steroids characterized by an aromatic B-ring, a feature it shares with its stereoisomer, equilenin. Its structure and activity are often evaluated in comparison to equilenin and other classical estrogens like estradiol (B170435) to elucidate the structural determinants of estrogenic activity.
This fundamental difference in stereochemistry has significant research implications. The spatial arrangement of the D-ring relative to the rest of the steroid backbone directly influences how the molecule fits into the ligand-binding pockets of receptors and enzymes. Consequently, despite their close relationship, this compound and equilenin can exhibit distinct biological activities, metabolic fates, and receptor binding affinities. The synthesis and interconversion of these isomers have been pivotal in steroid chemistry for establishing configurational relationships and understanding how stereochemistry governs biological function acs.orgacs.org.
Table 1: Stereochemical Comparison of Equilenin and this compound
| Feature | Equilenin | This compound | Research Implication |
|---|---|---|---|
| C/D Ring Fusion | Trans | Cis | Alters the overall 3D molecular geometry and rigidity. |
| Molecular Shape | Relatively planar | Bent or V-shaped | Influences fit and interaction with receptor binding sites and enzyme active sites. |
| Thermodynamic Stability | Generally more stable | Generally less stable | Affects synthetic routes and potential for isomerization under certain conditions. |
The interaction of estrogenic steroids with estrogen receptors (ERα and ERβ) is dictated by specific structural features known as the estrogen pharmacophore. Key elements include a phenolic A-ring, which acts as a crucial hydrogen bond donor, and a specific distance to an oxygen function on the D-ring, which typically serves as a hydrogen bond acceptor uthscsa.edu. Both this compound and equilenin possess the required phenolic A-ring and a C17-keto group on the D-ring.
However, the stereochemical difference in the C/D ring junction significantly alters the presentation of the D-ring within the estrogen receptor's ligand-binding domain (LBD). The trans-fusion of equilenin results in a molecular shape that can be more readily accommodated by the LBD compared to the more angular shape of cis-fused this compound. This difference in fit affects the network of hydrophobic and van der Waals interactions between the steroid and the amino acid residues of the LBD. As a result, this compound and equilenin are expected to display different binding affinities for ERα and ERβ, which in turn modulates their potency as estrogen agonists or antagonists uthscsa.edunih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify the key structural motifs of a compound that are responsible for its biological activity researchgate.netmdpi.com. By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can map the pharmacophore and optimize properties like potency and selectivity.
The rational design of this compound derivatives involves making targeted chemical modifications to its scaffold to probe its interactions with biological targets researchgate.netmdpi.com. The goal is to create novel molecules for research that can help elucidate biological mechanisms or serve as leads for therapeutic development. Key positions on the this compound structure are targeted for modification based on known steroid SAR.
C3-Phenolic Hydroxyl Group: This group is critical for estrogen receptor binding. Derivatives can be synthesized by converting the hydroxyl to an ether or an ester. Such modifications alter the compound's hydrogen-bonding capability, polarity, and metabolic stability, providing insight into the precise requirements of the receptor's hydrogen bond donor site.
C17-Keto Group: The C17-ketone is a key hydrogen bond acceptor. Reducing it to a hydroxyl group (creating 17α- or 17β-isoequilenol) introduces a new chiral center and changes its hydrogen bonding properties from an acceptor to a donor/acceptor. This can dramatically alter receptor affinity and functional activity.
Steroid Core: Introducing substituents, such as halogens, alkyl, or aryl groups, at various positions on the steroid rings can probe steric and electronic tolerances within the receptor's binding pocket. These modifications can enhance binding affinity through new hydrophobic interactions or, conversely, decrease affinity through steric hindrance.
Table 2: Rational Design Strategies for this compound Derivatives
| Modification Site | Type of Derivative | Research Rationale |
|---|---|---|
| C3-OH | Ethers (e.g., methyl ether), Esters | To investigate the importance of the phenolic hydrogen bond donor and to create prodrugs. |
| C17-C=O | 17α/β-Hydroxyls, Oximes | To evaluate the role of the D-ring hydrogen bond acceptor and introduce new stereochemistry. |
| Aromatic Rings | Halogenation, Nitration | To alter electronic properties (electron density) of the aromatic system and probe for new interactions. |
| Aliphatic Rings (C/D) | Alkylation, Fluorination | To explore steric limits of the receptor pocket and enhance metabolic stability. |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic and electronic level uchicago.edu. Quantum mechanical (QM) methods, in particular, can calculate the electronic structure of a molecule, offering deep insights into its stability, properties, and chemical reactivity without the need for laboratory experiments dtic.milvu.nl.
Electronic structure analysis of this compound allows for the prediction of its chemical behavior. Theoretical studies performed on the closely related equilenin using Density Functional Theory (DFT) have provided insights that are applicable to this compound researchgate.net. Key aspects of such analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For this compound, MEP analysis would highlight the electron-rich regions (negative potential) around the phenolic and keto oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. The electron-deficient regions (positive potential) would indicate sites susceptible to nucleophilic attack.
By performing these computational analyses, researchers can predict which parts of the this compound molecule are most likely to engage in chemical reactions, how it will interact with receptor sites, and how its properties compare to other estrogens, thereby guiding the rational design of new derivatives for further study researchgate.net.
Computational Modeling of Molecular Properties Relevant to Interactions
Computational modeling has become an indispensable tool in modern pharmacology and molecular biology for predicting and analyzing the interactions between small molecules, like this compound, and their biological targets. These in silico methods provide detailed, atom-level insights into the molecular properties that govern these interactions, complementing experimental data and guiding further research. The primary computational techniques employed for this purpose are molecular docking and molecular dynamics (MD) simulations, which together help elucidate the binding modes, affinities, and stability of ligand-receptor complexes.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govmdpi.com The process involves sampling a vast number of possible conformations and using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a negative Gibbs free energy value (ΔG), where a lower (more negative) value indicates a more stable and favorable interaction. nih.gov For a compound like this compound, molecular docking would be used to predict how it fits into the ligand-binding pocket of a target receptor, such as the estrogen receptor alpha (ERα). chemoprev.orgnih.gov Studies on other estrogenic compounds have successfully used this method to identify key amino acid residues involved in binding, such as ARG394 and GLU353 in ERα. mdpi.com The interactions stabilizing the complex, including hydrogen bonds and hydrophobic contacts, are also identified. nih.gov
Analysis of Molecular Interactions and Properties: The primary output of these computational models is a detailed characterization of the intermolecular forces that stabilize the ligand-receptor complex. These forces are critical molecular properties that determine binding specificity and affinity. Key interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor, which is a significant driving force for binding in aqueous environments.
Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.
Electrostatic Interactions: Attractions or repulsions between charged or polar groups.
Computational methods calculate the binding energy, which is a quantitative measure of binding affinity. nih.gov This value helps in comparing the binding strength of different ligands to the same target. For instance, docking studies on various compounds targeting ERα have reported binding energies ranging from -7 to -11 kcal/mol. chemoprev.orgmdpi.com
The table below illustrates the typical data generated from a computational modeling study, using hypothetical values for this compound binding to the Estrogen Receptor Alpha (ERα) to demonstrate the concepts.
| Parameter | Description | Illustrative Value for this compound-ERα Complex |
| Binding Affinity (ΔG) | The calculated free energy of binding from molecular docking. More negative values indicate stronger binding. | -9.5 kcal/mol |
| Interacting Residues | Key amino acids in the receptor's binding pocket that form significant contacts with the ligand. | GLU353, ARG394, LEU387 |
| Hydrogen Bonds | Specific donor-acceptor pairs forming hydrogen bonds between the ligand and the receptor. | This compound O-17 with ARG394; this compound O-3 with GLU353 |
| RMSD | Root-mean-square deviation of the ligand's atomic positions during an MD simulation, indicating stability. | 1.2 Å (Angstroms) |
These computational approaches are crucial for understanding the structural basis of molecular recognition and for the rational design of new therapeutic agents. nih.gov By modeling the molecular properties relevant to interactions, researchers can predict the biological activity of compounds like this compound and prioritize them for further experimental validation.
Future Research Directions and Uncharted Avenues for Isoequilenin Studies
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable synthetic routes for isoequilenin is a primary objective for future research. Current methods often face challenges, and there is a significant opportunity to explore innovative chemical and biological synthesis strategies.
Chemical Synthesis: Future efforts in chemical synthesis will likely focus on the principles of green chemistry. This includes the development of novel catalytic systems that offer higher yields, greater stereoselectivity, and milder reaction conditions, thereby reducing hazardous waste. mdpi.com The use of earth-abundant metal catalysts, for example, presents a cost-effective and environmentally friendly alternative to traditional precious metal catalysts. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reactor, can streamline the synthesis of complex molecules like this compound, improving efficiency and reducing the need for intermediate purification steps. mdpi.com
Biosynthesis and Metabolic Engineering: An exciting and largely untapped avenue is the biosynthesis of this compound through engineered metabolic pathways. researchgate.net By introducing a set of requisite enzymes into a microbial host such as E. coli, it may be possible to convert simple feedstocks into this compound. nih.gov This approach, termed metabolic engineering, allows for the production of complex molecules in a controlled and sustainable manner. researchgate.netnih.gov Research could focus on identifying and optimizing the necessary enzymes to build a synthetic pathway for this compound production from a precursor like isopentenyl diphosphate. nih.gov
| Approach | Key Objectives | Potential Methodologies | Expected Outcomes |
|---|---|---|---|
| Green Catalysis | Improve sustainability and efficiency of chemical synthesis. | - Development of earth-abundant metal catalysts.
| - Higher yields and stereoselectivity.
|
| Metabolic Engineering | Develop a biological production route for this compound. | - Engineering novel metabolic pathways in microbial hosts (e.g., yeast, E. coli). researchgate.net | - Sustainable and scalable production.
|
| One-Pot Reactions | Streamline multi-step synthetic processes. | - Acid-catalyzed tandem reactions involving imine formation and cyclization. nih.gov | - Increased operational efficiency.
|
Deeper Elucidation of Stereochemical Mechanisms in Biological Systems
Stereochemistry plays a critical role in the biological activity of molecules, influencing everything from target binding to metabolic processing. nih.gov For this compound, a deeper understanding of how its specific three-dimensional structure dictates its function in biological systems is a key area for future investigation.
Research should focus on comparing the biological activities of different this compound stereoisomers. It is known that for many chiral compounds, only one enantiomer or diastereomer exhibits significant biological effects. nih.gov This is often due to stereospecific interactions with protein targets, such as enzymes or receptors, and stereoselective uptake by cellular transport systems. nih.govnih.gov
Future studies could investigate whether the cellular uptake of this compound is mediated by specific transporters and if this process is stereoselective. nih.gov Furthermore, identifying the direct molecular targets of this compound and characterizing the binding interactions through techniques like molecular modeling can shed light on the structural requirements for its activity. nih.gov Understanding these stereochemical nuances is crucial for interpreting its biological role and for the potential design of more potent and specific derivatives.
Advanced Computational Modeling for Predictive Research
The application of advanced computational modeling and artificial intelligence (AI) offers a powerful, in silico approach to accelerate this compound research. ashdin.com Predictive modeling can be used to forecast a wide range of properties, from metabolic fate to potential biological targets, thereby guiding and prioritizing experimental studies. nih.govohdsi.org
Machine learning algorithms, such as random forest models, can be trained on large datasets of existing compounds to predict the pharmacokinetic properties of this compound. nih.gov These models can provide estimates of key parameters, helping to form a more complete picture of its behavior. nih.gov
Furthermore, computational techniques can be used to build models that predict the interaction of this compound with various proteins. By simulating these interactions, researchers can identify potential biological targets and formulate hypotheses about its mechanism of action that can then be tested in the laboratory. The integration of AI and machine learning into this compound research represents a shift towards a more predictive and efficient scientific process. ashdin.com
| Modeling Type | Application for this compound Research | Example Techniques | Potential Insights |
|---|---|---|---|
| Machine Learning | Predicting pharmacokinetic and pharmacodynamic properties. | - Random Forest (RF) models. nih.gov | - Estimation of metabolic clearance.
|
| Molecular Docking | Identifying potential protein targets and binding modes. | - Structure-based virtual screening. | - Hypothesis generation for mechanism of action. |
| Quantum Mechanics (QM) | Analyzing electronic structure and reactivity. | - Density Functional Theory (DFT). | - Understanding chemical stability and reaction mechanisms. |
Integration of Multi-Omics Data to Understand Broader Biochemical Contexts
To fully understand the impact of this compound on a biological system, it is essential to move beyond single-endpoint assays and embrace a holistic, systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by the compound. nih.govfrontiersin.org
Integrating these datasets can help identify key regulatory nodes and biochemical pathways that are modulated by this compound. nih.gov This multi-omics approach is crucial for placing the compound within a broader biochemical context and uncovering its systemic effects, potentially revealing novel functions and mechanisms of action. nih.govnih.gov
Development of New Analytical Tools for this compound Characterization in Complex Biological Matrices (non-clinical)
The ability to accurately detect and quantify this compound and its metabolites in complex biological samples (e.g., cell lysates, tissue homogenates) is fundamental to studying its metabolism and distribution. Future research should focus on developing more sensitive, specific, and high-throughput analytical methods.
While mass spectrometry (MS) is a powerful tool for this purpose, there is room for innovation. nih.gov The development of novel sample preparation techniques can improve the recovery of this compound from complex matrices and remove interfering substances. Advances in high-resolution mass spectrometry can aid in the structural elucidation of previously unknown metabolites.
Furthermore, techniques like capillary electrophoresis (CE) could be adapted for high-throughput analysis of this compound and its derivatives, offering rapid separation and quantification. youtube.com The creation of automated analytical platforms, integrating sample preparation, separation, and detection, would significantly increase the efficiency of non-clinical studies, allowing for more extensive and complex experimental designs. calicolabs.com
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Isoequilenin, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer: this compound synthesis typically involves cyclization of equine-derived estrogen precursors or stereoselective synthesis from phenolic intermediates. To optimize yield, employ fractional crystallization or preparative HPLC for purification . Monitor reaction conditions (e.g., temperature, solvent polarity) using kinetic studies, and validate purity via -NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document reagent ratios, catalysts, and reaction times in line with journal guidelines for experimental transparency .
Q. Which analytical techniques are most robust for assessing this compound purity and structural integrity in experimental settings?
- Methodological Answer: Combine chromatographic (e.g., reverse-phase HPLC with UV detection) and spectroscopic methods (NMR, FT-IR) for cross-verification. Use differential scanning calorimetry (DSC) to detect polymorphic impurities. Quantify trace contaminants via LC-MS/MS with internal standards. Ensure method validation aligns with ICH Q2(R1) guidelines, including linearity, precision, and limit of detection (LOD) parameters .
Q. How can researchers evaluate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Design accelerated stability studies using buffer systems (pH 1–10) and thermal stress (25°C–60°C). Sample at intervals (e.g., 0, 7, 30 days) and quantify degradation products via UPLC-PDA. Apply Arrhenius kinetics to extrapolate shelf-life. For photostability, follow ICH Q1B guidelines using controlled light exposure chambers .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s estrogenic activity in different cell lines?
- Methodological Answer: Conduct a meta-analysis of existing studies to identify variables such as cell lineage (e.g., MCF-7 vs. Ishikawa), receptor isoform expression (ERα vs. ERβ), and assay conditions (e.g., serum-free media). Validate findings using siRNA knockdowns to isolate receptor-specific effects. Consult interdisciplinary experts to refine hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in modulating non-genomic estrogen signaling pathways?
- Methodological Answer: Employ CRISPR-Cas9-edited cell models to knockout candidate membrane receptors (e.g., GPER1). Use fluorescent probes (e.g., Fluo-4 AM) for real-time calcium flux assays. Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) profiling to map signaling cascades. Include negative controls (e.g., ER antagonists) and validate findings in ex vivo tissue models .
Q. How can researchers systematically analyze this compound’s interactions with cytochrome P450 enzymes to predict drug-drug interaction risks?
- Methodological Answer: Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) for in vitro inhibition assays. Calculate values and determine mechanism-based inhibition via pre-incubation with NADPH. Apply static (e.g., [I]/) or dynamic (PBPK) models to extrapolate clinical relevance. Cross-reference with pharmacogenomic databases for polymorphism impacts .
Q. What protocols ensure reproducibility in long-term toxicological studies of this compound in animal models?
- Methodological Answer: Follow OECD 453 guidelines for chronic toxicity testing, including dose-ranging studies (0.1–100 mg/kg) in rodents. Use stratified randomization to allocate animals, and blind histopathological assessments. Collect serum samples for pharmacokinetic (AUC, ) and biomarker (e.g., liver enzymes) analysis. Publish raw data in supplementary repositories to enhance transparency .
Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be structured to predict this compound’s efficacy in heterogeneous populations?
- Methodological Answer: Develop a compartmental PK model using non-linear mixed-effects modeling (NONMEM) with covariates (e.g., age, BMI). Integrate in vitro EC data into an Emax model for PD predictions. Validate with bootstrap resampling and external datasets. Address inter-individual variability using Bayesian hierarchical models .
Methodological Frameworks and Best Practices
- PICOT Framework : Use to structure hypotheses (e.g., "In postmenopausal women [P], does this compound [I] compared to 17β-estradiol [C] alter bone mineral density [O] over 12 months [T]?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Contradiction Resolution : Apply triangulation via orthogonal assays (e.g., binding affinity + functional activity) and multi-center collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
